ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

FGFR Inhibitor Building Block Physicochemical Property

Researchers optimizing kinase inhibitors require position-specific 4-azaindole scaffolds-generic bromo-positional isomers yield inactive SAR compounds. This 6-bromo-2-ethyl ester derivative provides exact regiochemistry for: • Suzuki/Buchwald-Hartwig cross-coupling at the pyridine 6-position • Hydrolysis and amide coupling at C-2 for solvent-exposed SAR exploration • Classified as a Protein Degrader Building Block for PROTAC development • Validated hinge-binding motif for FGFR1/2/3 inhibitor programs

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 1234616-09-1
Cat. No. B578761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS1234616-09-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=N2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3
InChIKeyUIDPTVHTALSVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-4-azaindole-2-carboxylate: Kinase Discovery Building Block


Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1234616-09-1) is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class [1]. It is characterized by a bromine atom at the 6-position and an ethyl ester at the 2-position of the fused pyrrole-pyridine ring system, yielding a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . The compound functions primarily as a synthetic intermediate and building block in medicinal chemistry . The core 4-azaindole scaffold is recognized as a biological isostere of indole and serves as the foundational structure for numerous kinase inhibitors, including antitumor agents targeting FGFR, VEGFR, and dopamine D4 receptors .

Non-Interchangeability of the 6-Bromo-2-Ethyl Ester Arrangement


The pyrrolo[3,2-b]pyridine scaffold supports multiple positional isomers (e.g., 3-bromo, 5-bromo) and ester variants (e.g., methyl ester, carboxylic acid) that are not functionally interchangeable in synthesis programs . The 6-bromo substituent provides a specific vector for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the pyridine ring, while the ethyl ester at the 2-position serves as a protected carboxylic acid handle for subsequent amide coupling or hydrolysis . Substituting a different halogen position (e.g., 3-bromo or 5-bromo analogs) alters the electronic distribution of the heterocyclic core and directs derivatization to a different ring position, potentially leading to inactive compounds in structure-activity relationship (SAR) campaigns [1]. Similarly, replacing the ethyl ester with a methyl ester changes the steric and electronic properties of the C-2 substituent, which can affect downstream reactivity and final compound potency.

Differentiation Against Key Analogs


Physicochemical Comparison: Ethyl vs. Methyl Ester

In the context of FGFR-targeted library synthesis, the 4-azaindole scaffold is a recognized kinase hinge-binding motif. While no direct head-to-head biological comparison exists for the ethyl and methyl esters, their computed physicochemical properties differ meaningfully for procurement decisions. The ethyl ester (MW 269.09) [1] is more lipophilic (XLogP3-AA = 2.3) than the corresponding methyl ester analog methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (MW 255.07, predicted XLogP3-AA ≈ 1.8, CAS 1352492-16-0) . This ~0.5 log unit increase in predicted lipophilicity may be advantageous for medicinal chemists seeking to improve passive membrane permeability of downstream analogs during lead optimization. The ethyl ester also provides a slightly larger steric profile at the C-2 position, which can subtly influence the conformation of the final amide bond after ester hydrolysis and coupling.

FGFR Inhibitor Building Block Physicochemical Property

Cross-Coupling Regioselectivity of Bromine Positional Isomers

The bromine atom at the 6-position of the 4-azaindole core provides a distinct synthetic handle compared to analogs brominated at the 3- or 5-position . The 6-position is located on the pyridine ring of the fused system, making it more electron-deficient than the 3-position (pyrrole ring) and therefore generally more reactive toward palladium-catalyzed cross-coupling reactions . While no published kinetic data compare reaction rates across these isomers, this differential reactivity is well-established based on the electronic nature of the azaindole heterocycle. The 3-bromo analog (CAS not directly compared) places the halogen on the electron-rich pyrrole ring, resulting in slower oxidative addition with Pd(0) catalysts and requiring different reaction conditions .

Suzuki Coupling Building Block Regioselectivity

FGFR Inhibitory Evidence from 2-Oxo Analog

Direct biological activity data for ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate are not available in the published literature. However, a closely related analog sharing the identical 6-bromo-4-azaindole core—6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 1190319-62-0)—has demonstrated potent FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) . This compound differs from the target only at the 2-position (lactam vs. ethyl ester). The conserved 6-bromo substitution on the pyridine ring is critical for this activity, and the ethyl ester of the target compound serves as a prodrug-like or synthetic handle for further optimization . This class-level evidence supports the rationale for incorporating the target compound into FGFR-targeted medicinal chemistry programs, with the expectation that ester hydrolysis and subsequent amide coupling can yield potent inhibitors .

FGFR Inhibition Kinase Inhibitor 4-Azaindole

Procurement Scenarios in Drug Discovery


FGFR Kinase Inhibitor Lead Optimization

Suitable for medicinal chemistry teams optimizing FGFR1/2/3 inhibitors where the 4-azaindole core is used as a hinge-binding motif. The ethyl ester at C-2 allows for facile hydrolysis and subsequent amide coupling with diverse amines to explore SAR at the solvent-exposed region . The 6-bromo group provides a handle for further elaboration via Suzuki coupling to probe the hydrophobic back pocket of the FGFR ATP-binding site.

Targeted Protein Degradation (PROTAC) Library Synthesis

The compound is classified as a 'Protein Degrader Building Block' by multiple vendors . After hydrolysis of the ethyl ester, the resulting carboxylic acid can be coupled to E3 ligase ligand-linker conjugates to generate heterobifunctional degraders. The bromine at the 6-position remains available for further modification or can be retained as a specificity element for the target protein binding.

4-Azaindole Diversification for Kinase Panel Screening

In fragment-based or scaffold-hopping approaches, this compound serves as a versatile entry point for generating libraries of 2-amido-6-aryl-4-azaindoles . The fully assigned SMILES (CCOC(=O)C1=CC2=C(N1)C=C(Br)C=N2) and availability of analytical data (NMR, HPLC, LC-MS) from reputable vendors facilitate quality control during library production.

CK1ε Inhibitor Development

Based on patent literature describing substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxamides as inhibitors of casein kinase I epsilon [1], the target compound can be hydrolyzed and coupled to appropriate amines to access this chemotype. CK1ε inhibitors are of interest for circadian rhythm modulation and mood disorders, representing a distinct application space from FGFR-driven oncology.

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